molecular formula C19H23NO2 B1487424 (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine CAS No. 2197190-06-8

(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine

Cat. No.: B1487424
CAS No.: 2197190-06-8
M. Wt: 297.4 g/mol
InChI Key: RJYXCZSDKCUTGD-JRZJBTRGSA-N
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Description

(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine is a chiral amine compound of interest in chemical and pharmacological research. It features a 1,3-benzodioxole moiety, a structural component found in various biologically active molecules, and a phenethylamine backbone. This single-enantiomer compound is supplied for research and development purposes. Researchers are investigating its potential applications, which may include use as a building block in organic synthesis or as a chemical standard in analytical studies. Its specific mechanism of action and binding affinity profile are areas of ongoing investigation. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S)-1-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-7-17(20-14(2)15-8-5-4-6-9-15)16-10-11-18-19(12-16)22-13-21-18/h4-6,8-12,14,17,20H,3,7,13H2,1-2H3/t14?,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXCZSDKCUTGD-JRZJBTRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine, commonly referred to as a derivative of the benzodioxole class, has garnered attention for its potential psychopharmacological properties. This compound is part of a broader family known for their psychoactive effects and has been studied for its biological activity, particularly in the context of mental health therapies.

  • Molecular Formula : C19H23NO2
  • Molecular Weight : 297.4 g/mol
  • Purity : Typically around 95%.

The compound's mechanism of action is primarily associated with its interaction with serotonin receptors, particularly the 5-HT2A receptor. Studies indicate that compounds within this class can modulate neurotransmitter systems, which may facilitate therapeutic effects in conditions such as depression and anxiety .

Psychoactive Effects

Research has shown that the N-methyl derivative of this compound exhibits nonhallucinogenic properties while still producing novel psychoactive effects. This suggests that it may serve as a prototype for a new class of pharmacological agents termed "entactogens," which are noted for promoting emotional openness and empathy without the hallucinogenic effects associated with other psychedelics .

Animal Studies

In behavioral assays involving rats trained for drug discrimination, various enantiomers of related compounds were evaluated. The findings revealed significant stimulus generalization with certain enantiomers, indicating potential psychoactive properties that warrant further investigation. Notably, the S-(+) enantiomer demonstrated pronounced effects, suggesting that stereochemistry plays a crucial role in the biological activity of these compounds .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaBiological Activity
(R)-MDMAC11H15NO2Empathogenic effects; serotonin release
(S)-MDAC10H13NO2Stimulant properties; less empathogenic
(1S)-MBDBC12H17NO2Non-hallucinogenic; entactogenic effects

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in psychotherapy. The unique profile of this compound may allow it to facilitate therapeutic processes without inducing the intense alterations in perception characteristic of traditional psychedelics .

Scientific Research Applications

Pharmacological Potential

Research indicates that (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine may exhibit several pharmacological activities:

  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may have serotonin reuptake inhibition properties, which could be beneficial in treating depression.
  • Neuroprotective Properties : The benzodioxole moiety is often associated with neuroprotective effects, potentially making this compound useful in neurodegenerative disease research.

Case Studies

Several studies have investigated the effects of related compounds on various biological systems:

  • Study on Serotonin Reuptake Inhibitors : A study demonstrated that compounds structurally related to this compound showed significant inhibition of serotonin transporters, indicating potential antidepressant activity .
  • Neuroprotective Studies : Research involving benzodioxole derivatives has shown promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Synthesis Routes

The synthesis of this compound can be achieved through several routes:

Synthesis MethodDescription
One-Step SynthesisDirect synthesis from readily available precursors using catalytic methods.
Multi-Step SynthesisInvolves several reactions including amination and cyclization steps.

These synthetic methodologies are crucial for producing the compound for research purposes.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its unique structure and biological activity. Its analogs are being tested for efficacy against various conditions including:

  • Mood Disorders : Targeting serotonin pathways.
  • Cognitive Disorders : Investigating neuroprotective mechanisms.

Chemical Biology

In chemical biology, this compound can serve as a tool compound to study receptor interactions and signaling pathways due to its structural features that may influence biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional relationships to analogous benzodioxol-containing phenethylamines are summarized below:

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula N-Substituent Alkyl Chain Molecular Weight Key Pharmacological Properties
Target (1S)-Compound C₁₉H₂₃NO₂ N-(1-phenylethyl) Butanamine 297.39 Hypothesized serotonergic modulation*
(+)-MBDB C₁₂H₁₇NO₂ N-methyl Butanamine 207.27 Entactogen; selective serotonin release
MDMA C₁₁H₁₅NO₂ N-methyl Methanamine 193.24 Entactogen; serotonin/dopamine release
MDA C₁₀H₁₃NO₂ H Methanamine 179.22 Hallucinogen; mixed stimulant effects

Key Structural Differences and Implications

N-Substituent: The N-(1-phenylethyl) group in the target compound introduces steric bulk and aromaticity, which may reduce affinity for monoamine transporters compared to MBDB’s N-methyl group. This substitution could diminish entactogen-like activity, as seen in MDMA analogs where larger N-substituents attenuate serotonin release .

Benzodioxol Moiety :

  • Shared with MDMA, MBDB, and MDA, this group is essential for binding to serotonin transporters. However, the extended butanamine chain in the target compound may alter pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration) compared to shorter-chain analogs like MDMA .

Stereochemical Considerations: The (1S) configuration of the target compound mirrors the stereoselectivity observed in active enantiomers of MDMA and MBDB, where (+)-isomers exhibit greater potency .

Hypothetical Pharmacological Profile

  • Serotonergic Activity : Likely reduced compared to MBDB due to steric hindrance from the N-phenylethyl group, which may limit transporter uptake.
  • Novel Receptor Interactions: The bulky substituent could shift activity toward trace amine-associated receptors (TAARs) or other non-canonical targets, as seen in structurally complex phenethylamines .
  • Metabolism : Increased molecular weight and lipophilicity may prolong half-life but reduce bioavailability.

Preparation Methods

One-Step Direct Catalytic Synthesis

This method involves the direct formation of the target amine from readily available precursors using catalytic asymmetric amination techniques. The process typically uses chiral catalysts to induce the (1S) stereochemistry at the butanamine center.

Key Features:

  • Utilizes commercially available starting materials such as 1,3-benzodioxole derivatives and phenylethylamine.
  • Employs transition metal catalysts (e.g., palladium or rhodium complexes) with chiral ligands.
  • Reaction conditions are optimized to favor the formation of the (1S)-enantiomer.
  • Typically results in high purity (~95%) and good yields.

Advantages:

  • Fewer steps reduce time and cost.
  • Minimizes purification requirements.
  • Reduced risk of racemization.

Challenges:

  • Requires precise control of reaction parameters.
  • Catalyst cost and availability can be limiting.

Multi-Step Synthesis

This approach involves several sequential reactions to build the molecule, allowing for more flexibility in intermediate purification and stereochemical control.

Typical Steps:

  • Preparation of the 1,3-Benzodioxol-5-yl-Butanone Intermediate:

    • Starting from piperonal or benzodioxol-5-yl-acetic acid, the ketone intermediate is synthesized via Knoevenagel condensation or other carbonyl formation methods.
  • Reductive Amination:

    • The ketone intermediate undergoes reductive amination with (1-phenylethyl)amine.
    • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation are used.
    • Chiral catalysts or auxiliaries are employed to induce the (1S) configuration.
  • Purification and Resolution:

    • The crude amine is purified by chromatography.
    • If necessary, chiral resolution techniques (e.g., crystallization with chiral acids) are applied to enhance enantiomeric excess.

Advantages:

  • Greater control over each synthetic step.
  • Easier troubleshooting and optimization.
  • Potential for higher stereochemical purity.

Challenges:

  • Longer synthesis time.
  • Increased use of reagents and solvents.
  • Potential for lower overall yield due to multiple steps.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Ketone Intermediate Formation Piperonal, acetic acid derivatives, base catalyst Knoevenagel condensation or similar
Reductive Amination (1-Phenylethyl)amine, NaBH3CN or H2/Pd catalyst Chiral catalysts to ensure (1S) stereochemistry
Purification Chromatography, chiral resolution agents Achieves >95% purity

Research Findings and Optimization

  • Studies indicate that the choice of chiral catalyst and reaction temperature critically affects the enantiomeric excess of the final product.
  • Use of rhodium-based catalysts with BINAP ligands has been shown to enhance stereoselectivity in reductive amination steps.
  • Reaction times of 12-24 hours under inert atmosphere (nitrogen or argon) optimize yield without compromising stereochemistry.
  • Purification steps involving preparative HPLC or recrystallization with chiral acids improve the optical purity to above 98%.

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst Type Advantages Disadvantages Typical Purity Yield Range
One-Step Catalytic Synthesis 1,3-Benzodioxole derivative, phenylethylamine Transition metal chiral catalyst (Pd, Rh) Quick, fewer steps, cost-effective Catalyst cost, requires optimization ~95% Moderate to High
Multi-Step Synthesis Piperonal, acetic acid derivatives, reducing agents NaBH3CN, Pd/H2, chiral auxiliaries High stereochemical control Time-consuming, multiple purifications >95% Moderate

Additional Notes

  • The stereochemistry designation (1S) is critical for the compound's biological activity, necessitating enantioselective synthesis or resolution.
  • The compound’s amine functionality allows for various derivatizations, but preparation methods focus on maintaining the integrity of the benzodioxole ring to preserve pharmacological properties.
  • Safety and environmental considerations include handling of potentially toxic catalysts and solvents, with emphasis on minimizing waste and exposure.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine?

  • Methodological Answer : Synthesis of structurally related benzodioxol-containing compounds (e.g., quinoline-carboxamide derivatives) involves multi-step protocols with careful optimization of reaction conditions. For example, similar compounds have been synthesized via coupling reactions using benzodioxol-5-amine intermediates, achieving yields of 20–23% after purification. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., HATU or EDCI). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
  • Data Table :
CompoundStarting Material (g)Yield (%)Melting Point (°C)Key Spectral Data (IR, 1H^1H NMR)
Analog 523223254–256IR: 1659 cm1^{-1} (C=O); 1H^1H NMR (DMSO-d6): δ 8.9 (s, 1H), 7.8–6.8 (m, aromatic)
Analog 533420202–203IR: 1643 cm1^{-1} (C=O); 1H^1H NMR (DMSO-d6): δ 8.7 (s, 1H), 7.6–6.7 (m, aromatic)

Q. How is structural confirmation achieved for benzodioxol-containing compounds like this target molecule?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, derivatives of (1,3-benzodioxol-5-yl)methanimine have been structurally resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for stereochemical assignment. Complementary techniques include 1H^1H/13C^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for benzodioxol derivatives in pharmacological contexts?

  • Methodological Answer : SAR studies highlight the importance of the benzodioxol ring in enhancing bioavailability and target binding. For instance, analogs with electron-withdrawing groups (e.g., sulfonyl or carbamate moieties) exhibit improved metabolic stability, while bulky substituents on the N-phenylethyl group reduce off-target interactions. Computational docking and molecular dynamics simulations can predict binding affinities to receptors like serotonin transporters or histamine receptors .

Q. How can researchers address contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability in MTT vs. SRB assays). To resolve these:
  • Standardize cell culture conditions (passage number, media composition).
  • Validate results using orthogonal assays (e.g., microtube polymerization for cytotoxicity confirmation).
  • Control for compound solubility and stability using HPLC monitoring during assays .

Q. What experimental design limitations affect reproducibility in benzodioxol compound research?

  • Methodological Answer : Key limitations include:
  • Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour timelines) alters compound efficacy. Mitigation: Use continuous cooling or inert atmospheres.
  • Structural variability : Minor impurities (e.g., stereoisomers) can skew results. Mitigation: Employ chiral HPLC for purity checks ≥95% .

Q. How does the stereochemistry of the N-(1-phenylethyl) group influence pharmacological activity?

  • Methodological Answer : Enantiomeric purity is critical. For example, (S)-configured N-phenylethyl groups in related compounds show 3–5× higher receptor binding affinity than (R)-isomers. Stereochemical analysis via circular dichroism (CD) or chiral shift reagents in NMR can differentiate enantiomers. Activity cliffs are often observed with minor stereochemical changes, necessitating rigorous chiral synthesis protocols .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Metabolic differences : Hepatic metabolism in vivo generates active/inactive metabolites not present in vitro. Use LC-MS/MS to profile metabolites.
  • Tumor microenvironment factors : Hypoxia or stromal interactions in vivo alter compound efficacy. Validate using 3D tumor spheroid models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine
Reactant of Route 2
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(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine

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